

# Cryosim-3: A Technical Guide to a Selective TRPM8 Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cryosim-3

Cat. No.: B606820

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cryosim-3** (chemical name: 1-diisopropylphosphorylnonane) is a potent and selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a water-soluble compound, it offers significant advantages for topical applications, particularly in ophthalmology.<sup>[1][2]</sup> Its primary mechanism of action involves the activation of TRPM8, a non-selective cation channel known as the principal sensor for cool temperatures and cooling compounds like menthol.<sup>[1][2]</sup> This activation leads to a cooling sensation and has been shown to increase basal tear secretion, making **Cryosim-3** a promising therapeutic candidate for conditions such as Dry Eye Disease (DED).<sup>[2][3]</sup> This document provides a comprehensive technical overview of **Cryosim-3**, including its pharmacological profile, mechanism of action, detailed experimental protocols, and therapeutic potential.

## Pharmacological and Chemical Profile

**Cryosim-3**, also referred to as C3, was identified from a class of water-soluble dialkylphosphorylalkanes designed for ocular applications.<sup>[1][2]</sup> It distinguishes itself through its high selectivity for TRPM8 over other TRP channels associated with nociception, such as TRPV1 and TRPA1, and a favorable safety profile.<sup>[2][4]</sup>

## Table 1: Chemical Properties of Cryosim-3

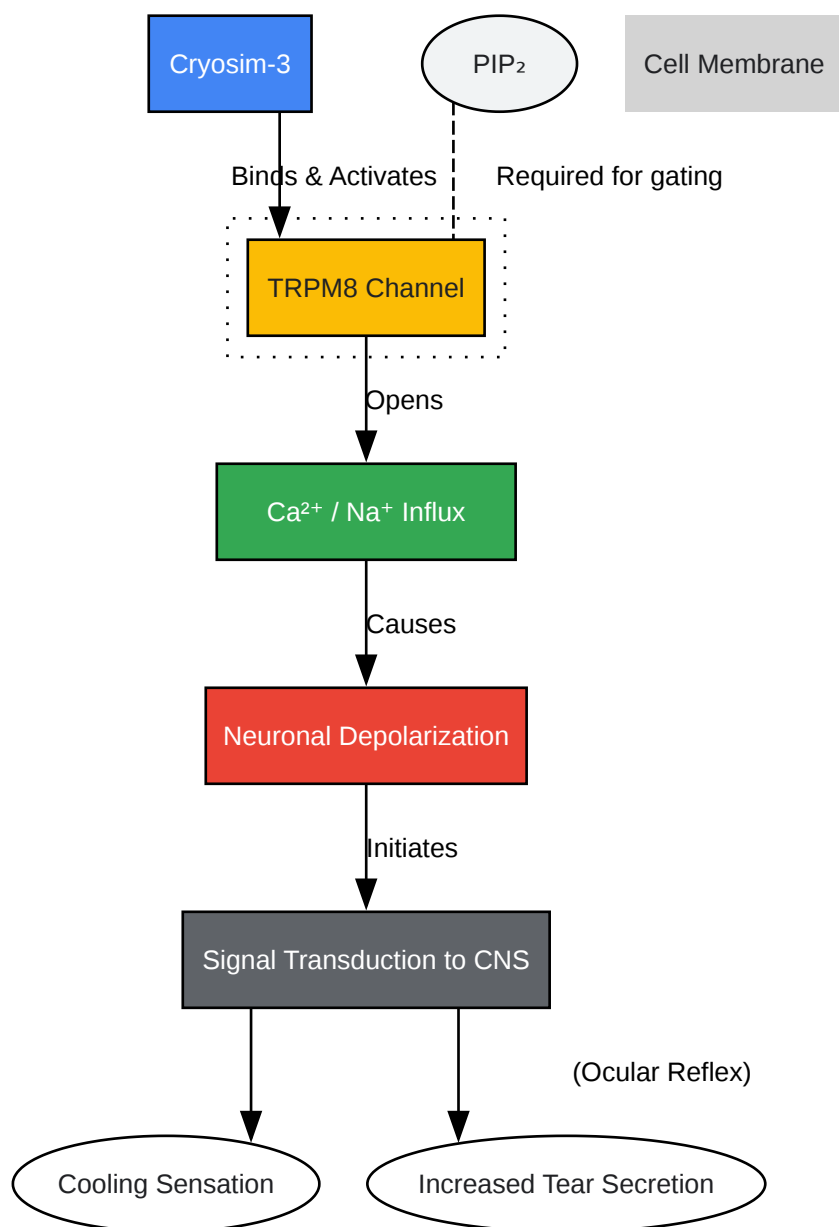
Property	Value	Reference(s)
Chemical Name	1-diisopropylphosphorylnonane	[2]
Synonyms	C3, IVW-1001, DIPA 1-9	[2][3]
CAS Number	1507344-37-7	
Molecular Formula	C <sub>15</sub> H <sub>33</sub> OP	
Molecular Weight	260.40 g/mol	
Appearance	Colorless to yellow oil	
Solubility	Water-soluble at 0.1 to 5 mg/mL	[2]
Storage	2-8°C	

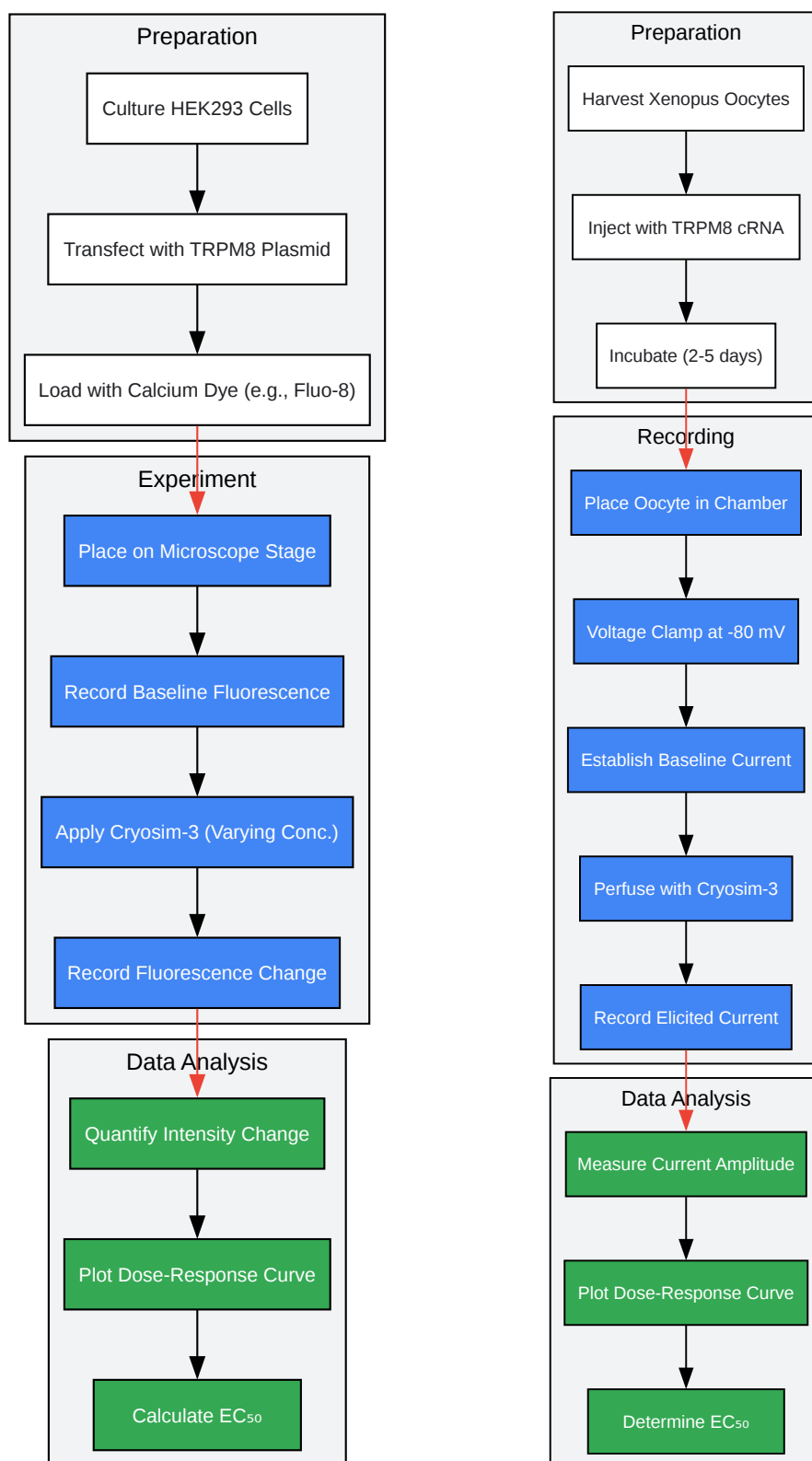
**Table 2: Pharmacological Data of Cryosim-3**

Parameter	Value	Species/System	Reference(s)
TRPM8 EC <sub>50</sub>	0.9 µM	Transfected Cells	[2]
TRPM8 EC <sub>50</sub>	10.3 ± 0.4 µM	Xenopus laevis oocytes	[5]
Menthol TRPM8 EC <sub>50</sub>	3.6 µM	Transfected Cells (for comparison)	[2]
TRPV1 Activity	Inactive at 10 µM	Transfected Cells	[2]
TRPA1 Activity	Inactive at 10 µM	Transfected Cells	[2]
Clinical Efficacy	Cooling sensation lasts ~46 min	Human subjects with DED	[2]
Clinical Efficacy	Increased tear secretion for ~60 min	Human subjects with DED	[2]

## Mechanism of Action and Signaling Pathway

**Cryosim-3** exerts its effects by directly binding to and activating the TRPM8 ion channel, which is expressed in sensory neurons of the dorsal root and trigeminal ganglia.[5] TRPM8 activation is dependent on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>).[5] Upon activation by **Cryosim-3**, the TRPM8 channel opens, allowing an influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>. [1] This influx depolarizes the neuron, initiating a downstream signaling cascade that is interpreted by the nervous system as a cooling sensation.[1] In the context of the ocular surface, this activation of trigeminal nerve endings also stimulates a reflex arc that increases basal tear secretion from the lacrimal gland.[2][6]





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)